1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone
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Overview
Description
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone is a synthetic organic compound that features a pyrrolidine ring substituted with a methylsulfonyl group and a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone typically involves the reaction of 3-(methylsulfonyl)pyrrolidine with 2-phenoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenoxyethanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenylpropanone: Similar structure but with a phenylpropanone moiety instead of phenoxyethanone.
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxypropanone: Similar structure but with a phenoxypropanone moiety.
Uniqueness: 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfonyl group enhances its solubility and reactivity, while the phenoxyethanone moiety provides a versatile platform for further modifications.
Properties
IUPAC Name |
1-(3-methylsulfonylpyrrolidin-1-yl)-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(16,17)12-7-8-14(9-12)13(15)10-18-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUYQIVGOIYABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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